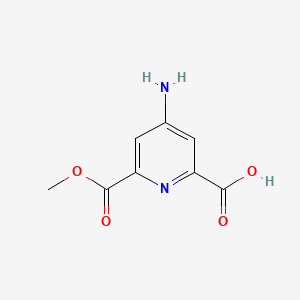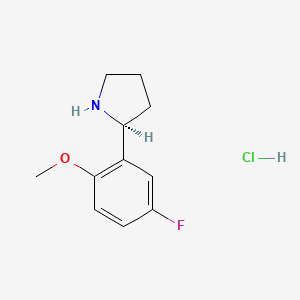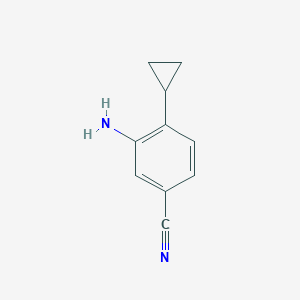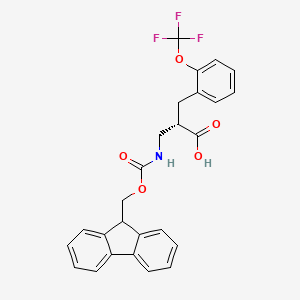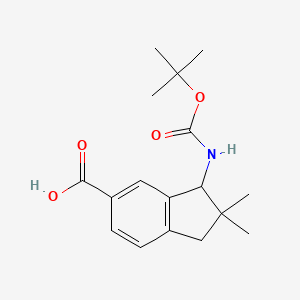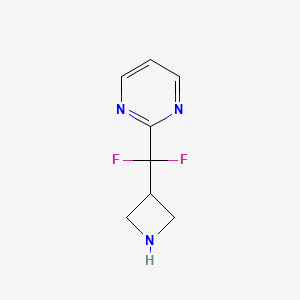
(6-Fluoronaphthalen-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoronaphthalen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11ClFN. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a methanamine group is attached to the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoronaphthalen-2-yl)methanamine hydrochloride typically involves the following steps:
Nitration: Naphthalene is nitrated to form 6-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, resulting in 6-aminonaphthalene.
Fluorination: The amine group is then fluorinated to form 6-fluoronaphthalene.
Aminomethylation: Finally, the 6-fluoronaphthalene undergoes aminomethylation to form (6-Fluoronaphthalen-2-yl)methanamine, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration, reduction, and fluorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted naphthalene derivatives
Applications De Recherche Scientifique
(6-Fluoronaphthalen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (6-Fluoronaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Comparaison Avec Des Composés Similaires
2-Phenylethanol: An aromatic compound with a similar structure but lacks the fluorine substitution.
p-Hydroxyphenylethanol: Contains a hydroxyl group instead of a fluorine atom.
4-Hydroxybenzaldehyde: Another aromatic compound with different functional groups.
Uniqueness: (6-Fluoronaphthalen-2-yl)methanamine hydrochloride is unique due to the presence of both the fluorine atom and the methanamine group, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H11ClFN |
|---|---|
Poids moléculaire |
211.66 g/mol |
Nom IUPAC |
(6-fluoronaphthalen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H10FN.ClH/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11;/h1-6H,7,13H2;1H |
Clé InChI |
BNXVCJGWTXRRAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)F)C=C1CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





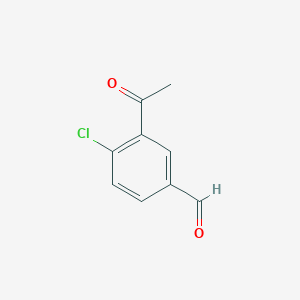
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
